molecular formula C20H23NO2 B14460026 N-beta-Benzoyloxy-beta-phenylethylpiperidine CAS No. 67031-68-9

N-beta-Benzoyloxy-beta-phenylethylpiperidine

Cat. No.: B14460026
CAS No.: 67031-68-9
M. Wt: 309.4 g/mol
InChI Key: ARFDWWNAZVZZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-beta-Benzoyloxy-beta-phenylethylpiperidine is a chemical compound with the molecular formula C20H23NO2 It is characterized by the presence of a benzoyloxy group attached to a phenylethylpiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Benzoyloxy-beta-phenylethylpiperidine typically involves the reaction of beta-phenylethylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the benzoyloxy derivative. The reaction can be represented as follows:

[ \text{beta-Phenylethylpiperidine} + \text{Benzoyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-beta-Benzoyloxy-beta-phenylethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-beta-Benzoyloxy-beta-phenylethylpiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for potential therapeutic applications, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-beta-Benzoyloxy-beta-phenylethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Beta-Phenylethylpiperidine: The parent compound without the benzoyloxy group.

    Benzoyloxy Derivatives: Other compounds with benzoyloxy groups attached to different molecular backbones.

Uniqueness

N-beta-Benzoyloxy-beta-phenylethylpiperidine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

67031-68-9

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(1-phenyl-2-piperidin-1-ylethyl) benzoate

InChI

InChI=1S/C20H23NO2/c22-20(18-12-6-2-7-13-18)23-19(17-10-4-1-5-11-17)16-21-14-8-3-9-15-21/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

ARFDWWNAZVZZBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.